molecular formula C13H22N4S B11490904 3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-

3H-[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2,5,6,7,8,9-hexahydro-2-(1-piperidinylmethyl)-

Cat. No.: B11490904
M. Wt: 266.41 g/mol
InChI Key: VDAWJHVRHOQBSD-UHFFFAOYSA-N
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Description

2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is a heterocyclic compound that features a unique triazoloazepine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperidine moiety and the triazoloazepine ring system contributes to its diverse chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to intercalate with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(PIPERIDIN-1-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is unique due to its specific structural features, such as the combination of the piperidine and triazoloazepine moieties. This unique structure contributes to its distinct chemical reactivity and potential pharmacological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H22N4S

Molecular Weight

266.41 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thione

InChI

InChI=1S/C13H22N4S/c18-13-16-10-6-1-3-7-12(16)14-17(13)11-15-8-4-2-5-9-15/h1-11H2

InChI Key

VDAWJHVRHOQBSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=S)N2CC1)CN3CCCCC3

Origin of Product

United States

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